molecular formula C19H17ClN2O4S B5076484 2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione

2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione

Cat. No.: B5076484
M. Wt: 404.9 g/mol
InChI Key: RFXOVYXIJKMUNZ-UHFFFAOYSA-N
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Description

2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound that features a unique combination of a quinoline derivative and a thiazolidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-[4-chloro-3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c20-16-8-7-14(22-18(23)9-11-27(22,25)26)12-15(16)19(24)21-10-3-5-13-4-1-2-6-17(13)21/h1-2,4,6-8,12H,3,5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXOVYXIJKMUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC(=C3)N4C(=O)CCS4(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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